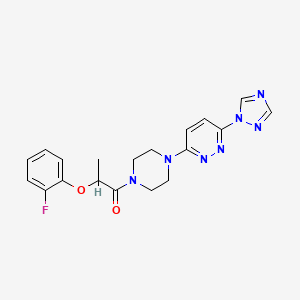
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a useful research compound. Its molecular formula is C19H20FN7O2 and its molecular weight is 397.414. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis and Applications
Heterocyclic compounds, especially those involving pyridazine analogs, have shown significant importance in medicinal chemistry due to their pharmaceutical relevance. These compounds are synthesized through complex reactions and characterized by various spectroscopic techniques, including IR, NMR, and LC-MS, to elucidate their structures. Such compounds have crystallized in specific systems, with their molecular structures and interactions, including hydrogen bonds and energy frameworks, being thoroughly analyzed to understand their stability and reactivity Hamdi Hamid Sallam et al., 2021.
Biological Activity and Structure-Activity Relationships
Piperazine and pyrrolidine derivatives, including compounds with similar structures to the one of interest, have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, demonstrating significant antiplasmodial activity. These studies involve detailed investigations into the structure-activity relationships (SAR) to optimize the compounds' effectiveness against specific biological targets A. Mendoza et al., 2011.
Antagonistic Activities and Therapeutic Potentials
Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with specific functional groups have been prepared and tested for their antagonist activities against 5-HT2 and alpha 1 receptors. Such compounds offer insights into developing potent antagonists with potential therapeutic applications, including the treatment of psychological disorders Yoshifumi Watanabe et al., 1992.
Antihistaminic and Antiinflammatory Activities
The synthesis of compounds incorporating piperazine or piperidine moieties with fused pyridazine structures has led to discoveries in antihistaminic activity and inhibitory effects on eosinophil infiltration. These compounds exhibit significant potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis, highlighting the diversity of biological activities exhibited by these heterocyclic compounds M. Gyoten et al., 2003.
Antifungal Applications
Pyridazinone derivatives have been identified as β-1,3-glucan synthase inhibitors, showing efficacy in vivo against Candida glabrata infection. This underscores the potential of such compounds in developing new antifungal therapies, addressing the need for novel treatments against resistant fungal infections P. Ting et al., 2011.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O2/c1-14(29-16-5-3-2-4-15(16)20)19(28)26-10-8-25(9-11-26)17-6-7-18(24-23-17)27-13-21-12-22-27/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBISKCCJNRGJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

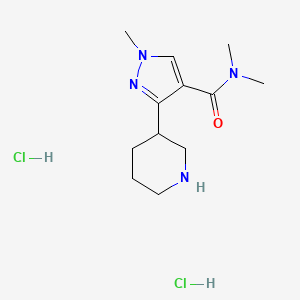
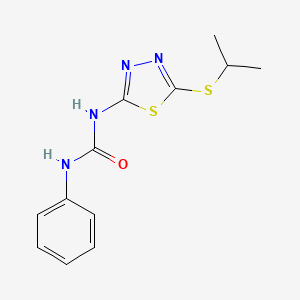

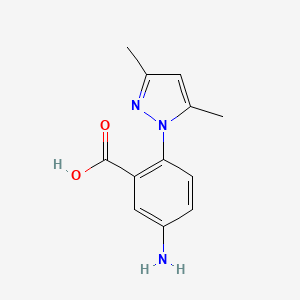
![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)
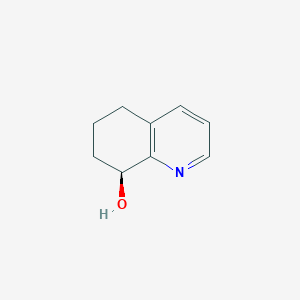
![Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2990940.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)
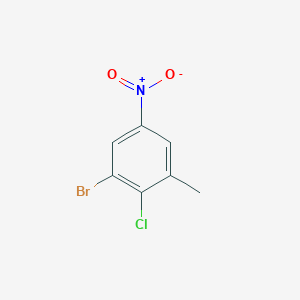
![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)
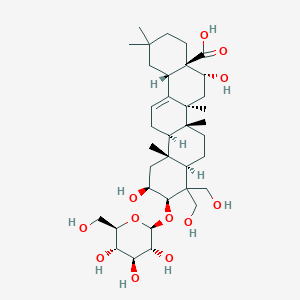

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990954.png)